![molecular formula C20H23N3O5 B2374116 methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448132-19-1](/img/structure/B2374116.png)
methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a ureido group attached to the 7-position and a carboxylate ester at the 2-position of the isoquinoline ring. The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the ureido group might participate in acid-base reactions, and the ester could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester and ureido groups could impact its solubility and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes . In the case of our compound, it can serve as a boron reagent in SM coupling reactions, facilitating the construction of complex organic molecules.
Antioxidant Properties
Research on related benzamide compounds has shown promising antioxidant activity. While specific studies on our compound are limited, its structural features suggest potential antioxidant effects. Further investigations could explore its ability to scavenge free radicals and protect against oxidative stress .
Future Directions
properties
IUPAC Name |
methyl 7-[(2,3-dimethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-17-6-4-5-16(18(17)27-2)22-19(24)21-15-8-7-13-9-10-23(20(25)28-3)12-14(13)11-15/h4-8,11H,9-10,12H2,1-3H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPWBMMLCGKJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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